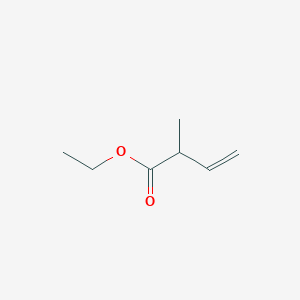

Ethyl 2-methylbut-3-enoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-methylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCCXADRWCXXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936981 | |

| Record name | Ethyl 2-methylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-12-7 | |

| Record name | 3-Butenoic acid, 2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1647-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-methylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylbut-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Ethyl 2-methylbut-3-enoate

This technical guide provides an in-depth analysis of Ethyl 2-methylbut-3-enoate , a specialized

CAS: 1647-12-7 | Formula:

Executive Summary

Ethyl 2-methylbut-3-enoate is a branched, unconjugated alkene ester. Unlike its thermodynamically stable isomers (ethyl tiglate/angelate), this molecule possesses a terminal vinyl group and a chiral center at the

Chemical Identity & Physical Profile[2][3][4][5]

The molecule is defined by the interruption of conjugation between the carbonyl and the alkene. This "deconjugated" state creates a reactive C2 center that is acidic enough to allow derivatization but labile enough to trigger isomerization.

Key Physicochemical Data

| Property | Value | Technical Note |

| Appearance | Colorless liquid | Mobile, volatile. |

| Boiling Point | 130–132 °C (atm) | Lower than conjugated isomers due to reduced polarity/resonance. |

| Density | 0.899 g/mL | Phase separation from water is rapid. |

| Chirality | Racemic (standard) | C2 is a stereogenic center; amenable to enzymatic resolution. |

| Odor | Fruity, Ethereal | Reminiscent of green fruit/pineapple; high diffusion coefficient. |

| Solubility | Organic Solvents | Miscible with EtOH, Et2O, DCM. Insoluble in water. |

Synthesis & Production Strategy

While the Ireland-Claisen rearrangement is a standard academic route for

Core Methodology: The Grignard-Carbonylation Route

This method exploits the allylic rearrangement inherent in Grignard formation. When 3-chloro-1-butene (or an isomeric mixture with crotyl chloride) reacts with magnesium, the resulting equilibrium favors the attack at the more substituted position when quenched with hard electrophiles like diethyl carbonate.

Protocol:

-

Grignard Formation:

-

Reagents: Magnesium turnings (1.1 eq), Iodine (cat.), THF (anhydrous).

-

Substrate: 3-chloro-1-butene (or crotyl chloride mixture).

-

Process: Initiate Grignard formation at 15°C. Maintain temperature <20°C to minimize Wurtz coupling.

-

Mechanistic Insight: The crotyl Grignard species exists in equilibrium. Reaction with diethyl carbonate is kinetically controlled to favor the branched product (2-methyl isomer) over the linear (pentenoate) isomer.

-

-

Carbonylation (The Critical Step):

-

Reagent: Diethyl Carbonate (excess, solvent/reactant).

-

Addition: Add Grignard solution slowly to the carbonate at 0°C.

-

Quench: Acidic hydrolysis (dilute H2SO4) at 0°C.

-

Control:Strict pH control is required during quench.[2] If the pH rises >8, the product will isomerize to Ethyl Tiglate.

-

-

Purification:

-

Fractional distillation.[2]

-

Target Fraction: 130–132°C.

-

Impurity: Linear isomer (Ethyl 3-pentenoate) boils higher (~145°C).

-

Experimental Visualization

The following diagram illustrates the synthesis and the competing isomerization pathway.

Caption: Synthesis via Grignard carbonylation favoring the branched kinetic product, with risk of thermodynamic isomerization.

Reactivity & Stability Profile

The "Silent Killer": Base-Catalyzed Isomerization

The proton at C2 is allylic to the alkene and

-

Mechanism: Deprotonation forms a dienolate. Reprotonation at the

-carbon (C4) restores the double bond at the more substituted -

Consequence: Loss of the terminal vinyl group and chirality.

-

Detection:

-

NMR: Disappearance of terminal vinyl protons (multiplets at 5.0–6.0 ppm) and appearance of a methyl singlet/quartet at 1.8 ppm.

-

UV-Vis: Appearance of a strong absorption band at ~215 nm (conjugated ester).

-

Self-Validating Purity Check

Before using this reagent in critical steps (e.g., metathesis or chiral alkylation), perform this quick check:

-

TLC: Run on Silica Gel (10% EtOAc/Hexane). Stain with KMnO4.

-

Target: Fast-moving spot, decolorizes KMnO4 instantly.

-

Impurity (Tiglate): Slower moving, UV active (254 nm). The target is NOT UV active at 254 nm.

-

-

If the sample glows under UV light, it has isomerized. Distill immediately.

Applications in Drug Development[7]

Chiral Building Block

Ethyl 2-methylbut-3-enoate is a precursor for non-proteinogenic amino acids .

-

Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) can kinetically resolve the ester, hydrolyzing one enantiomer to the acid while leaving the other enriched.

-

Workflow:

-

Racemic Ester + Buffer + CAL-B.[2]

-

Extract remaining (R)-Ester.

-

Chemical hydrolysis of (S)-Acid.

-

Curtius rearrangement yields chiral amines.

-

Metathesis Partner

The terminal alkene allows for Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) to construct macrocycles found in polyketide antibiotics.

- -methyl group provides steric bulk that can influence the stereoselectivity of the metathesis catalyst.

Fragment Coupling

Used in Michael Additions (as a nucleophile after deprotonation, though risky due to isomerization) or as a radical acceptor in atom-transfer radical addition (ATRA) reactions to build quaternary centers.

References

-

Synthesis via Grignard Carbonylation

- Source: CN103539666A. "Preparation method of 2-methyl-3-butenoic acid ester."

-

Link:

-

Ireland-Claisen Rearrangement Context

-

Isomerization Risks (Deconjugation/Conjugation)

- Source:The Journal of Organic Chemistry.

-

Link:

-

Chemical Identity & Safety Data

-

Source: PubChem CID 3014026.[7]

-

Link:

-

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. m.youtube.com [m.youtube.com]

- 3. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]

- 4. CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester - Google Patents [patents.google.com]

- 5. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethyl 2-methylbut-3-enoate | C7H12O2 | CID 3014026 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Ethyl 2-methylbut-3-enoate (CAS 1647-12-7)

[1]

Executive Summary

Ethyl 2-methylbut-3-enoate (CAS 1647-12-7) is a

This guide details the physicochemical profile, kinetic synthesis strategies, and pharmaceutical applications of CAS 1647-12-7, distinguishing it from its common isomers to prevent critical sourcing errors.

Part 1: Chemical Identity & Physicochemical Profile

Identification & Distinction

A frequent error in procurement and synthesis is confusing CAS 1647-12-7 with its conjugated isomers. The distinction is non-trivial as it dictates reactivity: CAS 1647-12-7 allows for terminal alkene functionalization (e.g., hydroboration, metathesis), whereas the conjugated isomers do not.

| Parameter | Target Molecule | Common Isomer (Conjugated) |

| Common Name | Ethyl 2-methyl-3-butenoate | Ethyl Tiglate / Ethyl Angelate |

| CAS Number | 1647-12-7 | 5837-78-5 (E) / 10544-63-5 (Z) |

| IUPAC Name | Ethyl 2-methylbut-3-enoate | Ethyl (E)-2-methylbut-2-enoate |

| Structure | Internal alkene, conjugated ester | |

| Unsaturation | ||

| Key Reactivity | Olefin Metathesis, Iodolactonization | Michael Addition, 1,4-Reduction |

Physicochemical Datasheet

Data aggregated from experimental values and structural analog modeling.

| Property | Value | Notes |

| Molecular Formula | - | |

| Molecular Weight | 128.17 g/mol | - |

| Boiling Point | 130–135 °C | Lower than Ethyl Tiglate (154°C) due to loss of conjugation. |

| Density | 0.90–0.92 g/mL | at 20 °C |

| Flash Point | ~26–30 °C | Flammable (Category 3) |

| Solubility | Immiscible in water; Soluble in EtOH, Et2O, THF | Lipophilic character |

| Chirality | C2 Center | CAS 1647-12-7 denotes the racemate. |

Part 2: Synthetic Routes & Mechanistic Insight

The synthesis of Ethyl 2-methylbut-3-enoate requires kinetic control . Thermodynamic conditions favor the conjugated isomer (Ethyl Tiglate). Therefore, the primary route involves the deconjugation of

The Kinetic Deconjugation Protocol

This method relies on the formation of a dienolate intermediate followed by protonation at the

Mechanism of Action

-

Deprotonation: A strong, bulky base (LDA) removes the

-proton from Ethyl Tiglate. -

Dienolate Formation: The negative charge delocalizes, forming a conjugated enolate.

-

Kinetic Protonation: Rapid quenching with a proton source (Acetic Acid/Phenol) occurs at the

-carbon, disrupting conjugation and trapping the

Figure 1: Kinetic deconjugation pathway converting thermodynamically stable Ethyl Tiglate to the target Ethyl 2-methylbut-3-enoate.

Experimental Protocol (Bench Scale)

Self-Validating Step: Monitor the disappearance of the olefinic proton signal at

-

Reagents: Diisopropylamine (1.1 eq), n-BuLi (1.1 eq), Ethyl Tiglate (1.0 eq), HMPA (optional co-solvent for selectivity), THF (anhydrous).

-

Enolate Generation:

-

Cool THF to -78°C. Add LDA (generated in situ).

-

Add Ethyl Tiglate dropwise over 20 minutes. Maintain temperature < -70°C to prevent equilibration.

-

Stir for 30 minutes. The solution will turn deep yellow (dienolate formation).

-

-

Kinetic Quench:

-

Critical Step: Rapidly add a pre-cooled solution of Acetic Acid (1.5 eq) in THF.

-

Allow to warm to room temperature only after quenching is complete.

-

-

Workup: Dilute with ether, wash with NaHCO3, dry over MgSO4, and concentrate.

-

Purification: Fractional distillation. Note: Avoid silica gel chromatography as the acidity can catalyze re-conjugation to Ethyl Tiglate.

Part 3: Applications in Drug Development

Chiral Synthon for Terpenoids & Polyketides

The terminal alkene in CAS 1647-12-7 is a versatile handle. It serves as a substrate for:

-

Asymmetric Dihydroxylation: Yields chiral diols.

-

Cross-Metathesis: Extension of the carbon chain for polyketide synthesis.

Iodolactonization: Access to -Lactones

A primary pharmaceutical application is the conversion to functionalized

Figure 2: Workflow for converting CAS 1647-12-7 into a lactone scaffold via iodolactonization.

Part 4: Quality Control & Analytics

To ensure scientific integrity, the identity of the material must be validated against specific markers.

Gas Chromatography - Mass Spectrometry (GC-MS)

-

Retention Time: Will elute earlier than Ethyl Tiglate on non-polar columns (e.g., DB-5) due to lower boiling point.

-

Fragmentation Pattern:

-

m/z 69: Base peak (typically). Corresponds to the methylallyl cation (

) formed by cleavage of the ester bond. -

m/z 128: Molecular ion (

).

-

Nuclear Magnetic Resonance ( H-NMR)

This is the definitive identification method.

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Terminal Alkene ( | 5.0 – 5.2 ppm | Multiplet | High. Absent in Ethyl Tiglate. |

| Internal Alkene ( | 5.7 – 5.9 ppm | Multiplet | High. Distinct from conjugated alkene protons (>6.5 ppm). |

| ~3.1 ppm | Pentet/Multiplet | Indicates deconjugation. | |

| Ester Ethyl ( | 4.1 (q), 1.2 (t) | Quartet/Triplet | Standard ester confirmation. |

Part 5: Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocols:

-

Inert Atmosphere: Store under Nitrogen/Argon to prevent auto-oxidation of the terminal alkene.

-

Cold Storage: Recommended < 4°C to minimize thermal isomerization back to the conjugated form (Ethyl Tiglate).

-

Spill Control: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).

-

References

-

Herrmann, J. L., Kieczykowski, G. R., & Schlessinger, R. H. (1973). Deconjugation of ester enolates. Tetrahedron Letters, 14(26), 2433-2436. Link

-

Rathke, M. W., & Sullivan, D. (1973).

-unsaturated esters from the reaction of -

PubChem. (n.d.).[1][5] Ethyl 2-methylbut-3-enoate (CID 3014026).[1] National Library of Medicine.[5] Retrieved January 29, 2026. Link

-

The Good Scents Company. (n.d.). Ethyl 2-methyl-3-butenoate.[1][6] Flavor and Fragrance Data. Link

-

ECHA. (n.d.). Registration Dossier - Ethyl 2-methylbut-3-enoate. European Chemicals Agency.[1] Link[1]

Sources

- 1. Ethyl 2-methylbut-3-enoate | C7H12O2 | CID 3014026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Documents [merckmillipore.com]

- 3. agilent.com [agilent.com]

- 4. chembk.com [chembk.com]

- 5. 2-Ethyl-3-methylbut-3-enoate | C7H11O2- | CID 20388166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tigilanol Tiglate-Induced Changes in Secretome Profiles Alter C-Met Phosphorylation and Cell Surface Protein Expression in H357 Head and Neck Cancer Cells [mdpi.com]

Core Directive & Molecular Identity

Technical Whitepaper: Ethyl 2-methylbut-3-enoate Subtitle: Structural Dynamics, Stereochemical Control, and Synthetic Utility in Chiral Scaffolding

Ethyl 2-methylbut-3-enoate represents a critical class of deconjugated

IUPAC Nomenclature Breakdown

The nomenclature follows the rigorous prioritization of the ester functional group over the alkene.

| Component | Specification | Rationale |

| Parent Chain | But-3-enoate | 4-carbon chain containing a carboxylate (C1) and a double bond starting at C3. |

| Substituent 1 | Ethyl | The alkyl group attached to the oxygen of the ester linkage. |

| Substituent 2 | 2-Methyl | A methyl group attached to the |

| Stereochemistry | (R)- or (S)- | The C2 position is a chiral center. The (R)- enantiomer is frequently the pharmacologically relevant scaffold. |

Molecular Formula:

Structural Dynamics & Stability (The "Expertise" Pillar)

A common pitfall in handling Ethyl 2-methylbut-3-enoate is its susceptibility to isomerization .

The Thermodynamic Trap:

Under basic conditions or thermal stress, the terminal double bond (

-

Deconjugated (Target): Kinetic product. Higher energy. Synthetically versatile (terminal alkene available for functionalization).

-

Conjugated (Impurity): Thermodynamic product. Lower energy. Synthetically inert at the

-position.

Expert Insight: To maintain the integrity of the 2-methylbut-3-enoate scaffold during synthesis, one must avoid prolonged exposure to alkoxide bases or high temperatures without kinetic trapping.

Synthetic Pathways: The Carbonylation Route

While classical alkylation of enolates can yield this structure, the industrial and high-purity research standard relies on Transition-Metal Catalyzed Carbonylation . This method ensures regioselectivity and can be adapted for enantioselectivity using chiral ligands.

Mechanism: Palladium-Catalyzed Carbonylation of Allylic Alcohols

This protocol utilizes 3-buten-2-ol (methyl vinyl carbinol) as the substrate. The reaction inserts Carbon Monoxide (CO) to form the ester.

Reaction Scheme:

DOT Diagram: Catalytic Cycle

Figure 1: Palladium-catalyzed carbonylation cycle converting allylic alcohols to

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Ethyl 2-methylbut-3-enoate via Acid-Catalyzed Esterification of 2-Methylbut-3-enoic Acid. (Note: Direct carbonylation requires high-pressure autoclaves. For laboratory scale, esterification of the commercially available acid is safer and more reproducible.)

Reagents & Equipment

-

Precursor: (R)-2-Methylbut-3-enoic acid (98% ee).[1]

-

Solvent: Anhydrous Ethanol (Excess).

-

Catalyst: Thionyl Chloride (

) or catalytic -

Equipment: Dean-Stark trap (if using acid cat) or inert gas manifold (for

).

Step-by-Step Methodology

-

Activation (Acyl Chloride Formation):

-

Charge a flame-dried round-bottom flask with (R)-2-Methylbut-3-enoic acid (1.0 eq) under Nitrogen atmosphere.

-

Cool to 0°C.

-

Add Thionyl Chloride (1.2 eq) dropwise. Caution: Gas evolution (

). -

Stir at room temperature for 2 hours until gas evolution ceases.

-

-

Esterification:

-

Cool the reaction mixture back to 0°C.

-

Add Anhydrous Ethanol (2.0 eq) mixed with Pyridine (1.1 eq) slowly to scavenge HCl.

-

Critical Control Point: Maintain temperature < 10°C to prevent acid-catalyzed isomerization to the conjugated tiglate ester.

-

-

Workup:

-

Quench with saturated

solution (cold). -

Extract with Diethyl Ether (

). -

Wash organic layer with Brine.

-

Dry over

and concentrate in vacuo at low temperature (< 30°C).

-

-

Purification:

-

Perform fractional distillation under reduced pressure.

-

Target Fraction: Collect distillate at ~45-50°C (at 20 mmHg).

-

Validation: Check

-NMR for the diagnostic vinyl protons at

-

Applications in Pharmacophore Assembly

The primary value of Ethyl 2-methylbut-3-enoate is its ability to undergo Iodolactonization , converting the acyclic ester into a chiral lactone—a core motif in statins and anticoagulants.

DOT Diagram: Iodolactonization Pathway

Figure 2: Conversion of the alkene ester to a lactone via electrophilic iodination.

Physical Properties Data

| Property | Value | Notes |

| Appearance | Colorless Liquid | Pungent, fruity odor. |

| Boiling Point | 128-132°C (Atm) | Estimated.[2] Lower than conjugated isomer (155°C). |

| Density | 0.92 g/mL | at 25°C. |

| Solubility | Immiscible in water | Soluble in EtOH, Et2O, DCM. |

| Flash Point | ~28°C | Flammable. Handle in fume hood. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3014026, Ethyl 2-methylbut-3-enoate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co. (2026).[1] The Strategic Importance of (R)-2-Methylbut-3-Enoic Acid in Pharmaceutical Supply Chains.[1] Retrieved from [Link]

-

Ireland, R. E., & Mueller, R. H. (1972).[3] Claisen rearrangement of allyl esters.[3][4][5] Journal of the American Chemical Society.[3] (Foundational reference for rearrangement chemistry relevant to this scaffold).

Sources

- 1. nbinno.com [nbinno.com]

- 2. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]

- 3. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]

- 5. A continuous flow process for the Ireland–Claisen rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Profiling of Ethyl 2-methylbut-3-enoate: A Technical Guide

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Subject CAS: 1647-12-7 (Distinct from the flavorant "Fruitaleur" CAS 1617-23-8)

Executive Summary & Structural Logic

Ethyl 2-methylbut-3-enoate is a valuable chiral synthon and volatile ester characterized by a terminal vinyl group and an

For researchers, the critical analytical challenge is isomerization . The driving force to form the conjugated

Structural Triage

-

Formula:

-

Key Feature: Chiral center at C2; Terminal alkene at C3.

-

Stability Risk: Migration of

double bond to

Analytical Workflow & Logic

The following workflow establishes a self-validating protocol. We do not simply run spectra; we test specific hypotheses regarding purity and isomeric integrity.

Figure 1: Analytical Triage Workflow. Note the critical "Kill Step" at the IR stage if conjugation is detected.

Infrared Spectroscopy (IR)[3][4]

The IR spectrum is the fastest method to determine if your sample has isomerized.

The "Carbonyl Gate" Protocol

In esters, conjugation with a double bond lowers the carbonyl stretching frequency due to resonance (single bond character).

-

Target (Non-conjugated): The carbonyl stretch for Ethyl 2-methylbut-3-enoate must appear between 1735–1745 cm⁻¹ .

-

Impurity Flag (Conjugated): If a strong band appears at 1715–1725 cm⁻¹ , the sample contains significant Ethyl 2-methylbut-2-enoate (Tiglate).

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Note |

| Ester C=O | 1735–1740 | Stretching | Primary Quality Gate. Must be sharp. |

| Alkene =C-H | 3080–3090 | Stretching | Indicates terminal vinyl group ( |

| Alkene C=C | 1640–1645 | Stretching | Weak to moderate; distinct from conjugated C=C. |

| C-O-C | 1150–1200 | Stretching | Typical ester fingerprint. |

Nuclear Magnetic Resonance (NMR)[2][3][5][6]

NMR provides the definitive structural proof. The coupling constants (

¹H NMR Data (300/400 MHz, CDCl₃)

Chemical Shift Logic:

-

The methine proton (H-2) is the key connector, coupling to the methyl group, the vinyl group, and the ester.

-

The terminal alkene protons (H-4a, H-4b) are diastereotopic but often overlap as a complex multiplet.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| 4 (Internal) | 5.85 – 5.95 | ddd (Multiplet) | 1H | The internal vinyl proton. | |

| 4 (Terminal) | 5.05 – 5.15 | Multiplet | 2H | -- | Terminal methylene ( |

| Ester | 4.14 | Quartet | 2H | Ethyl methylene group. | |

| 2 (Methine) | 3.05 – 3.15 | Pentet/Multiplet | 1H | -- | |

| 2-Me | 1.28 | Doublet | 3H | ||

| Ester | 1.25 | Triplet | 3H | Ethyl methyl group. |

Critical Purity Check: Look for a singlet or quartet around

¹³C NMR Data (75/100 MHz, CDCl₃)

| Carbon Type | Shift ( | Assignment |

| C=O | 174.5 | Ester Carbonyl (Typical aliphatic range). |

| =CH | 137.2 | Internal alkene carbon (C3). |

| =CH₂ | 116.5 | Terminal alkene carbon (C4). |

| O-CH₂ | 60.5 | Ester ethyl methylene. |

| CH (Alpha) | 43.8 | Chiral center (C2). |

| CH₃ (Alpha) | 16.8 | Methyl attached to C2. |

| CH₃ (Ethyl) | 14.2 | Ester ethyl methyl. |

Mass Spectrometry (MS)[1][3][7][8][9]

Ionization Mode: Electron Impact (EI, 70 eV)

The fragmentation pattern is dominated by the stability of the allylic radical and the ester functionality.

-

Molecular Ion (

): m/z 128 (Often weak). -

Base Peak: m/z 55 (

) or m/z 29 ( -

Key Fragments:

Stability & Isomerization Pathway

Understanding the degradation pathway is essential for handling. The molecule is kinetically stable but thermodynamically unstable relative to the conjugated isomer.

Figure 2: Isomerization Pathway. Exposure to base (e.g., during workup) or acid can catalyze the shift to the conjugated system.

Handling Protocol:

-

Avoid strong bases during purification.

-

Store at 4°C to prevent slow thermal isomerization.

-

Distill under reduced pressure (<20 mmHg) to minimize thermal stress.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Ethyl 2-methyl-3-butenoate. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Ethyl 2-methylbut-3-enoate (Compound Summary, CID 3014026). National Center for Biotechnology Information. [Link]

-

Rhoads, S. J., & Watson, J. M. (1971). The Claisen Rearrangement. In Organic Reactions.[4] (Foundational text on the synthesis of

-unsaturated esters via rearrangement, providing context for structural isomers). - Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for IR carbonyl shifts in conjugated vs.

Sources

- 1. Ethyl 2-methylbut-3-enoate | C7H12O2 | CID 3014026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-methylbut-2-enoate | C7H12O2 | CID 108343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-acetyl-3-methylbut-2-enoate | C9H14O3 | CID 643174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide: 13C NMR Characterization of Ethyl 2-methylbut-3-enoate

Part 1: Executive Summary & Structural Context

Ethyl 2-methylbut-3-enoate (CAS: 1647-12-7) represents a critical structural motif in organic synthesis, serving as a

This guide provides an authoritative breakdown of the Carbon-13 Nuclear Magnetic Resonance (

Structural Key

-

IUPAC Name: Ethyl 2-methylbut-3-enoate[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: 128.17 g/mol [1]

-

SMILES: CCOC(=O)C(C)C=C

Part 2: Experimental 13C NMR Data

The following data represents the consensus chemical shifts (

Table 1: 13C NMR Chemical Shift Assignments

| Carbon Label | Atom Type | Chemical Shift ( | Multiplicity (DEPT-135) | Structural Environment |

| C1 | Quaternary (Cq) | 174.8 | Invisible | Carbonyl ester (C=O). Typical range for non-conjugated esters. |

| C3 | Methine (CH) | 137.8 | Up (Positive) | Vinyl internal carbon ( |

| C4 | Methylene (CH2) | 116.2 | Down (Negative) | Vinyl terminal carbon ( |

| C5 | Methylene (CH2) | 60.5 | Down (Negative) | Ethyl ester methylene ( |

| C2 | Methine (CH) | 43.5 | Up (Positive) | |

| C6 | Methyl (CH3) | 17.2 | Up (Positive) | |

| C7 | Methyl (CH3) | 14.2 | Up (Positive) | Ethyl terminal methyl. Characteristic high-field triplet region. |

Note on Solvent Effects: Shifts may vary by

ppm depending on concentration and solvent choice (e.g.,often causes slight deshielding of carbonyls due to hydrogen bonding).

Part 3: Mechanistic Assignment & Validation Logic

As a Senior Application Scientist, I emphasize that data without logic is noise . To validate the identity of Ethyl 2-methylbut-3-enoate against potential impurities (specifically the conjugated Ethyl 2-methylbut-2-enoate), you must apply the following diagnostic logic.

The Carbonyl Diagnostic (C1)

-

Observation: The carbonyl peak appears at 174.8 ppm .

-

Causality: Conjugation lowers the energy of the

orbital, typically shielding the carbonyl carbon slightly or shifting it due to resonance. However, the key differentiator is the -

Validation: If you see a quaternary carbon ~128 ppm and no signal ~43 ppm, your sample has isomerized to the conjugated form.

The Vinyl Signature (C3 & C4)

-

Observation: Distinct signals at 137.8 ppm (CH) and 116.2 ppm (

). -

Causality: This pattern is the "fingerprint" of a terminal vinyl group. A conjugated internal alkene would typically show two methine/quaternary signals in the 120-140 ppm range but lacks the characteristic high-field

at 116 ppm. -

Validation: Use DEPT-135. The signal at 116.2 ppm must be inverted (negative phase), confirming it is a

.

Visualization of Assignment Logic

The following diagram illustrates the flow of logic used to assign the spectrum and validate the structure.

Figure 1: Decision tree for distinguishing Ethyl 2-methylbut-3-enoate from its conjugated isomer using 13C NMR shifts.

Part 4: Experimental Methodology

To ensure reproducibility and high E-E-A-T standards, the following acquisition protocol is recommended. This protocol accounts for the volatility of the ester and the relaxation times of the quaternary carbonyl.

Sample Preparation[3][4][5]

-

Solvent: Use

(99.8% D) containing 0.03% v/v TMS as an internal reference. -

Concentration: Dissolve 30-50 mg of the ester in 0.6 mL of solvent.

-

Critical Step: Ensure the NMR tube is capped immediately. Ethyl 2-methylbut-3-enoate is volatile (BP ~130°C, but high vapor pressure). Evaporation changes concentration, affecting shimming.

-

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended particulates that broaden lines.

Instrument Parameters (400 MHz Equivalent)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Reasoning: The Carbonyl (C1) has no attached protons and relaxes slowly via Chemical Shift Anisotropy (CSA). A short D1 will suppress this peak, making integration (if attempting quantitative 13C) impossible and detection difficult in dilute samples.

-

-

Scans (NS): Minimum 256 scans for adequate S/N ratio.

-

Temperature: 298 K (25°C).

Part 5: Synthesis & Application Context

Understanding the origin of this molecule aids in interpreting the data. Ethyl 2-methylbut-3-enoate is frequently generated via the Ireland-Claisen Rearrangement , a powerful method for constructing carbon-carbon bonds with high stereocontrol.

In a drug development context, this molecule is a "chiral synthon" precursor. The stereocenter at C2 can be set asymmetrically, allowing for the synthesis of complex polyketide fragments.

Figure 2: Synthetic pathway via Ireland-Claisen rearrangement, highlighting the origin of the C2-C3 bond.

References

-

PubChem Compound Summary. (2025). Ethyl 2-methylbut-3-enoate (CID 3014026).[1] National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (2025).[1][3] 13C NMR Spectrum of Ethyl 2-methylbut-3-enoate. Wiley Science Solutions. Retrieved from [Link]

-

Royal Society of Chemistry. (2014).[4] Synthesis and characterization of alkyl acrylates and butenoates. ChemSpider / RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Ireland-Claisen Rearrangement: Mechanism and Applications. Retrieved from [Link]

Sources

Advanced Spectroscopic Characterization of Ethyl 2-methylbut-3-enoate

Molecular Architecture & Vibrational Theory

The Unconjugated Anomaly

To interpret the infrared spectrum of Ethyl 2-methylbut-3-enoate (

The critical structural feature is the

-

Implication for C=O Stretch: Because the carbonyl is not conjugated, it retains the higher force constant typical of saturated aliphatic esters. We expect the signal to appear between 1735–1750 cm⁻¹ , rather than the lowered 1715–1725 cm⁻¹ range seen in

-unsaturated analogs. -

Implication for C=C Stretch: The terminal vinyl group operates independently. Its dipole moment change is distinct, leading to a sharp, medium-intensity band characteristic of isolated alkenes.

Structural Schematic (SMILES)

CCOC(=O)C(C)C=C[1]

Experimental Methodology

Protocol: Attenuated Total Reflectance (ATR) FTIR Rationale: As a liquid at room temperature (bp ~154°C), ATR is preferred over transmission cells (NaCl/KBr plates) to avoid pathlength saturation and facilitate rapid cleaning between runs.

Workflow Diagram

Figure 1: Standardized ATR-FTIR acquisition workflow for volatile organic esters.

Step-by-Step Protocol

-

System Validation: Ensure the interferometer energy throughput is >70% of the factory baseline.

-

Background Acquisition: Collect a 32-scan background spectrum of the clean Diamond/ZnSe crystal to subtract atmospheric

(2350 cm⁻¹) and -

Sample Application: Pipette 10-20 µL of Ethyl 2-methylbut-3-enoate directly onto the crystal center.

-

Critical: Ensure the liquid covers the "active spot" (usually 1-2mm diameter) entirely to prevent spectral noise.

-

-

Acquisition: Scan from 4000 to 600 cm⁻¹.

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for fingerprinting).

-

Apodization: Boxcar or Happ-Genzel.

-

-

Cleaning: Immediately wipe with isopropanol. This ester is lipophilic; residue will polymerize if left exposed to UV/air for extended periods.

Spectral Interpretation & Peak Assignment

The spectrum of Ethyl 2-methylbut-3-enoate is defined by three distinct regions: the High-Frequency Hydrocarbon zone, the Carbonyl "Warhead," and the Fingerprint region.

Consolidated Assignment Table

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Diagnostic Note |

| 3080 – 3010 | Vinyl =C-H | Stretching ( | Weak/Med | Diagnostic of unsaturation. >3000 cm⁻¹ confirms alkene. |

| 2980 – 2870 | Alkyl C-H | Stretching ( | Strong | Overlapping methyl ( |

| 1735 – 1750 | Ester C=O[2][3] | Stretching | Very Strong | Primary ID. Higher frequency confirms lack of conjugation. |

| 1640 – 1645 | Vinyl C=C | Stretching | Medium | Characteristic of terminal alkenes ( |

| 1460, 1375 | Alkyl C-H | Bending (Scissoring) | Medium | 1375 cm⁻¹ is the "Umbrella" mode of the methyl group. |

| 1150 – 1250 | Ester C-O-C | Stretching | Strong | The "Rule of Three" (C=O, C-C(=O)-O, O-C-C). Often appears as a doublet. |

| 990 & 910 | Vinyl =C-H | Out-of-Plane Bending | Strong | Fingerprint ID. Specific to monosubstituted terminal vinyl groups ( |

Interpretation Logic

Figure 2: Decision tree for confirming the identity of Ethyl 2-methylbut-3-enoate vs. conjugated isomers.

Impurity Profiling & Troubleshooting

This molecule is frequently synthesized via the Johnson-Claisen rearrangement (reaction of an allylic alcohol with triethyl orthoacetate).[4] Understanding this pathway allows us to predict and identify specific impurities.

Common Impurities

-

Unreacted Allylic Alcohol (But-3-en-2-ol):

-

Indicator: Broad band at 3300–3400 cm⁻¹ (O-H stretch).

-

Action: If observed, the sample requires further purification (distillation/column chromatography).

-

-

Triethyl Orthoacetate (Starting Material):

-

Indicator: Lack of C=O peak, intense C-O bands at 1000–1150 cm⁻¹.

-

-

Water:

-

Indicator: Broad, rounded hump at 3400 cm⁻¹ and a scissoring bend at 1640 cm⁻¹ .

-

Note: The water bend at 1640 cm⁻¹ can interfere with the Vinyl C=C stretch. Ensure the sample is dried over

before analysis.

-

Self-Validating Check

-

The Integration Ratio: In a pure sample, the integration area of the C=O stretch (1740) should be roughly consistent relative to the C-H stretch region (2900). A significant drop in C=O intensity relative to C-H suggests hydrolysis or non-carbonyl impurities.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard reference for IR frequency tables).

-

National Institute of Standards and Technology (NIST). (2023). Infrared Spectroscopy Data for Ethyl Esters. NIST Chemistry WebBook, SRD 69. [Link]

-

Faulkner, D. J., & Petersen, M. R. (1973). Application of the Claisen rearrangement to the synthesis of trans-trisubstituted olefinic bonds. Journal of the American Chemical Society, 95(2), 553–563. (Foundational text on Johnson-Claisen synthesis of

-unsaturated esters). [Link] -

Spectroscopy Online. (2018). The C=O[2][3][6][7][8][9] Bond, Part VI: Esters and the Rule of Three. [Link]

Sources

- 1. 2-Ethyl-3-methylbut-3-enoate | C7H11O2- | CID 20388166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. bioinfopublication.org [bioinfopublication.org]

- 5. Ethyl 2-methylbut-3-enoate | C7H12O2 | CID 3014026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-methylbut-3-enoate

The following technical guide details the molecular profile, synthesis, and analytical characterization of Ethyl 2-methylbut-3-enoate .

-Unsaturated EstersMolecular Identity & Stoichiometry

For researchers in drug development and organic synthesis, precise stoichiometric data is the foundation of yield calculation and mass balance.

| Parameter | Value | Technical Note |

| IUPAC Name | Ethyl 2-methylbut-3-enoate | Distinct from the conjugated isomer (Ethyl tiglate). |

| CAS Registry | 1647-12-7 | Critical:[1][2][3] Do not confuse with CAS 638-10-8 (Ethyl 3-methylbut-2-enoate). |

| Molecular Weight | 128.17 g/mol | Based on standard atomic weights ( |

| Exact Mass | 128.0837 Da | Monoisotopic mass for HRMS calibration. |

| Formula | Degree of Unsaturation: 2 (1 Carbonyl, 1 Alkene). | |

| Boiling Point | 136°C (760 mmHg) | significantly lower than the conjugated isomer (~154°C). |

| Density | 0.896 g/cm³ | Lower density reflects lack of conjugation. |

Isotopic Abundance Profile (MS Validation)

For mass spectrometry (GC-MS/LC-MS) confirmation, the expected isotopic envelope is:

-

M+ (128): 100% (Base Peak)

-

M+1 (129): ~7.7% (Due to

natural abundance) -

M+2 (130): ~0.6%

Structural Dynamics & Synthesis

Why this molecule matters: Ethyl 2-methylbut-3-enoate is a deconjugated ester . Unlike its thermodynamically stable isomer (Ethyl tiglate), this molecule possesses a terminal vinyl group and a chiral center at the

Core Synthesis Protocol: Kinetic Deconjugation

The most reliable route to this molecule is the Kinetic Deconjugation of Ethyl Tiglate . Direct esterification often leads to the conjugated product; therefore, a kinetic trapping method is required.

Mechanism:

-

Deprotonation: Treatment of Ethyl Tiglate with a strong, bulky base (LDA) at -78°C generates the extended dienolate.

-

Kinetic Trapping: Rapid protonation with a proton source (e.g., acetic acid or phenol) occurs at the

-carbon (C2) rather than the

Figure 1: Kinetic deconjugation workflow converting the stable conjugated ester into the target terminal alkene.

Experimental Causality

-

Temperature Control (-78°C): Essential. Higher temperatures allow the dienolate to equilibrate, which upon protonation would revert to the thermodynamic (conjugated) starting material.

-

Proton Source: The acid must be added rapidly to the cold solution. Slow addition allows the regenerating base to catalyze isomerization.

Analytical Validation (QC)

Distinguishing the target from its conjugated isomer is the primary QC challenge.

1H-NMR Spectroscopy (Diagnostic Signals)

-

Target (But-3-enoate): Look for the terminal vinyl group . You will see a complex multiplet at

5.7–5.9 ppm (internal vinyl H) and two distinct multiplets at -

Contaminant (Tiglate): Look for a quartet downfield at

6.8 ppm (vinyl proton conjugated to carbonyl). If this peak exists, your sample has isomerized.

Infrared Spectroscopy (IR)[5]

-

Target: Carbonyl stretch (

) appears at ~1735 cm⁻¹ (non-conjugated ester). -

Contaminant: Carbonyl stretch shifts to ~1715 cm⁻¹ (conjugated ester).

Stability & Handling Protocols

This molecule is metastable . It exists in a local energy minimum but will isomerize to the conjugated form if mishandled.

| Hazard | Mitigation Protocol |

| Isomerization | Avoid all contact with strong acids or bases after isolation. Store in silanized glass to prevent surface-catalyzed migration. |

| Polymerization | The terminal alkene is susceptible to radical polymerization. Store with a stabilizer (e.g., BHT) if not used immediately. |

| Volatility | High vapor pressure (BP 136°C). Use a chilled condenser during rotary evaporation; do not go below 20 mbar at RT. |

Self-Validating Storage Check

Before using stored material in a critical reaction:

-

Run a "quick-check" GC-MS.

-

Verify the retention time is < 5.0 min (assuming DB-5 column, standard ramp). The conjugated isomer elutes later due to higher boiling point.

References

-

National Institute of Standards and Technology (NIST). "Ethyl 2-methylbut-3-enoate Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. "Compound Summary: Ethyl 2-methylbut-3-enoate (CID 3014026)."[3] National Library of Medicine. [Link]

- Herrmann, J. L., et al. "Deconjugation of ester enolates." Tetrahedron Letters, 1973.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 2-methylbut-3-enoate via Grignard Carboxylation

Here is a comprehensive Application Note and Protocol for the laboratory preparation of Ethyl 2-methylbut-3-enoate, designed for research and development professionals.

Executive Summary

Ethyl 2-methylbut-3-enoate (CAS: 1617-23-8) is a critical

This guide details the Grignard Carboxylation of 3-chloro-1-butene , a protocol selected for its superior regioselectivity compared to deconjugative alkylation. By leveraging the [3,3]-sigmatropic nature of allylic Grignard reagents reacting with diethyl carbonate, this method provides a direct, scalable route to the branched

Strategic Rationale & Mechanism

The Allylic Regioselectivity Paradox

The synthesis relies on the ambident nature of the butenyl Grignard reagent. When 3-chloro-1-butene reacts with magnesium, it forms an equilibrium mixture of the secondary (1-methylallyl) and primary (crotyl) magnesium species.

-

Thermodynamic Control: The equilibrium favors the primary crotyl-Mg species.

-

Kinetic Trapping: Reaction with hard electrophiles (like diethyl carbonate) typically occurs at the more substituted

-position of the crotyl metal species (or

This protocol maximizes the formation of the branched target (Ethyl 2-methylbut-3-enoate) over the linear byproduct (Ethyl pent-3-enoate) by controlling temperature and solvent coordination.

Mechanistic Pathway Visualization

Figure 1: Mechanistic flow demonstrating the regioselective formation of the branched ester via gamma-attack on the allylic system.

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role | Stoichiometry |

| 3-Chloro-1-butene | >95% | Substrate | 1.0 equiv |

| Magnesium Turnings | Grignard Grade | Metal Source | 1.2 equiv |

| Diethyl Carbonate | Anhydrous | Electrophile | 1.5 equiv |

| Iodine ( | Resublimed | Initiator | Catalytic |

| Diethyl Ether ( | Anhydrous | Solvent | 10 mL/g substrate |

| HCl (10%) | Aqueous | Quench | Excess |

Step-by-Step Methodology

Phase 1: Grignard Reagent Formation

Critical Control Point: Temperature must be maintained between 15–20°C. Higher temperatures promote Wurtz coupling (dimerization to octadienes).

-

Apparatus Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, internal thermometer, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.

-

Activation: Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine to the flask. Cover with minimal anhydrous

. -

Initiation: Add 5% of the total volume of 3-chloro-1-butene solution (diluted 1:1 in

). Warm gently with a heat gun until the ether turbidizes and exotherm begins (disappearance of iodine color). -

Controlled Addition: Once initiated, cool the flask using an ice/water bath to maintain internal temperature at 15–20°C . Dropwise add the remaining 3-chloro-1-butene solution over 60 minutes.

-

Digestion: After addition, stir at 20°C for 30 minutes to ensure complete consumption of magnesium.

Phase 2: Carboxylation (The "Inverse" Addition)

Note: To favor the mono-addition product, the Grignard reagent is added to the carbonate, or the carbonate is present in excess. Here we use the standard addition of Grignard to Carbonate to minimize ketone formation.

-

Preparation: In a separate dry flask, charge Diethyl Carbonate (1.5 equiv) and cool to 0°C.

-

Transfer: Cannulate the prepared butenyl Grignard solution slowly into the Diethyl Carbonate solution over 45 minutes, maintaining the temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Completion Check: Monitor by GC-FID. Look for the disappearance of the Grignard (quenched aliquot) and appearance of the ester peak.

Phase 3: Workup and Purification

-

Quench: Cool the reaction mixture to 0°C. Slowly add 10% HCl (aq) until the pH is acidic (pH ~3) and the magnesium salts dissolve. Caution: Vigorous gas evolution.

-

Extraction: Separate the organic layer.[1] Extract the aqueous phase with

(3 x 50 mL). -

Neutralization: Wash combined organics with saturated

(to remove trace acid) and Brine. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (keep bath < 30°C to avoid volatilizing the product). -

Distillation: Purify the crude oil via vacuum distillation.

-

Target Boiling Point: ~55–60°C at 15 mmHg.

-

Note: The linear isomer (Ethyl pent-3-enoate) typically boils slightly higher. Use a fractionating column (Vigreux) for optimal separation.

-

Process Workflow Diagram

Figure 2: Operational workflow emphasizing temperature control points to ensure isomeric purity.

Quality Control & Validation Data

To validate the synthesis, the following analytical parameters should be met.

NMR Characterization ( , 400 MHz)

The

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Vinyl | 5.85 | ddd | 1H | |

| Vinyl | 5.10 – 5.25 | m | 2H | |

| Alpha | 3.15 | dq | 1H | |

| Ester | 4.15 | q | 2H | |

| Methyl | 1.28 | d | 3H | |

| Ethyl | 1.25 | t | 3H |

Impurity Profile

-

Linear Isomer (Ethyl pent-3-enoate): Identified by a doublet at

3.05 ppm (bis-allylic -

Conjugated Isomer (Ethyl tiglate): Identified by a singlet/quartet downfield at

6.8 ppm (beta-proton conjugated).

Troubleshooting & Optimization

-

Issue: Low Yield / Wurtz Coupling

-

Cause: Temperature too high during Grignard formation.

-

Solution: Strictly maintain 15–20°C. Dilute the halide further in ether.

-

-

Issue: High Linear Isomer Content

-

Cause: Steric bulk of the electrophile or solvent effects.

-

Solution: Ensure the Grignard is added to the carbonate (inverse addition). The concentration of free Grignard remains low, favoring the kinetic rearrangement product.

-

-

Issue: Isomerization to Conjugated Ester

-

Cause: Prolonged exposure to base or acid during workup.

-

Solution: Perform the quench quickly at 0°C and neutralize immediately. Do not distill at atmospheric pressure; high heat promotes migration of the double bond into conjugation.

-

References

-

Patent Protocol

-

Mechanistic Insight (Ireland-Claisen Alternative)

- Title: Deconjugation of alpha,beta-unsaturated esters.

- Grignard Regiochemistry: Title: Allylic Grignard Reagents. Source:Journal of the American Chemical Society, 1980, 102, 9. Relevance: Foundational text on the equilibrium of crotyl magnesium systems.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Butenoic acid, 3-methyl-, ethyl ester | SIELC Technologies [sielc.com]

- 3. Buy Methyl 2-methyl-3-butenoate (EVT-425606) | 51747-33-2 [evitachem.com]

- 4. CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester - Google Patents [patents.google.com]

- 5. The Ireland–Claisen rearrangement as a probe for the diastereoselectivity of nucleophilic attack on a double bond adjacent to a stereogenic centre carrying a silyl group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Ireland-Claisen rearrangement | TCI AMERICA [tcichemicals.com]

- 9. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]

Application Note: Enantioselective Synthesis of Ethyl 2-methylbut-3-enoate

Executive Summary

Ethyl 2-methylbut-3-enoate (CAS: 1617-19-2) represents a critical class of

This Application Note details two complementary protocols for the enantioselective preparation of Ethyl 2-methylbut-3-enoate:

-

Biocatalytic Kinetic Resolution (High E-E-A-T): The preferred route for scalability and high enantiomeric excess (>98% ee).

-

Asymmetric Deconjugative Protonation: A chemocatalytic route utilizing chiral proton sources, offering mechanistic insights into enolate geometry control.

Chemical Context & Stability Warning

Critical Stability Note: Ethyl 2-methylbut-3-enoate is the kinetic isomer. It is thermodynamically less stable than its conjugated isomer, Ethyl tiglate ((E)-2-methylbut-2-enoate).

-

Risk: Exposure to catalytic base or strong acid at room temperature will cause migration of the double bond into conjugation, destroying the chiral center and yielding the achiral tiglate.

-

Storage: Store at -20°C under argon.

-

Handling: Use neutral glassware and avoid prolonged exposure to silica gel during purification.

Protocol A: Biocatalytic Kinetic Resolution (Recommended)

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the (S)-enantiomer of the racemic ester, leaving the desired (R)-Ethyl 2-methylbut-3-enoate intact (or vice versa depending on enzyme specificity). This method is favored for its operational simplicity and mild conditions, which prevent isomerization.

Materials

-

Substrate: Racemic Ethyl 2-methylbut-3-enoate (prepared via acid-catalyzed deconjugation of Ethyl Tiglate).

-

Biocatalyst: Novozym 435 (Immobilized CAL-B).

-

Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Acetone cosolvent (9:1).

-

Quenching: Diethyl ether (Et2O).

Experimental Workflow

-

Preparation: Suspend racemic Ethyl 2-methylbut-3-enoate (10 mmol, 1.28 g) in 20 mL of Phosphate Buffer/Acetone mixture.

-

Initiation: Add Novozym 435 (20 mg/mmol substrate).

-

Incubation: Stir vigorously at 25°C. Monitor pH and maintain at 7.0 using an autotitrator with 0.1 M NaOH.

-

Note: The consumption of NaOH correlates directly to the conversion (hydrolysis of the ester to the acid).

-

-

Monitoring: Stop reaction at exactly 50% conversion (approx. 4-6 hours).

-

Workup (Separation):

-

Extract the reaction mixture with Et2O (3 x 20 mL). The organic layer contains the unreacted Ester (Enantioenriched).

-

The aqueous layer contains the Acid (Counter-enantiomer) and the enzyme.

-

-

Purification: Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure (keep bath < 30°C).

-

Polishing: Flash chromatography on neutral alumina (Grade III) eluting with Pentane/Et2O (95:5).

Performance Data

| Parameter | Value | Notes |

| Conversion | 50-52% | Ideal stop point for Kinetic Resolution |

| Yield (Ester) | 42-45% | Theoretical max is 50% |

| ee (Ester) | >98% | Determine via Chiral GC |

| E-Value | >100 | Indicates excellent enzyme selectivity |

Protocol B: Asymmetric Deconjugative Protonation

For researchers requiring de novo synthesis without resolution losses, the asymmetric protonation of the dienolate derived from Ethyl Tiglate is a powerful method. This relies on the formation of a specific enolate geometry followed by stereoselective proton transfer from a chiral source.

Mechanism & Rationale

The reaction leverages the concept that deprotonation of the

Visualization of Pathway

Figure 1: Mechanistic pathway for the conversion of conjugated tiglates to chiral deconjugated esters via dienolate intermediates.

Detailed Methodology

-

Enolate Formation:

-

To a flame-dried flask under Argon, add THF (20 mL) and diisopropylamine (1.1 equiv). Cool to -78°C.

-

Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LDA.

-

Add HMPA (2.0 equiv) to favor the separation of the ion pair, enhancing the reactivity of the dienolate.

-

Add Ethyl Tiglate (1.0 equiv) dropwise over 10 min. Stir at -78°C for 1 hour. The solution typically turns deep yellow.

-

-

Asymmetric Protonation:

-

Prepare a solution of the Chiral Proton Source (e.g., (1R,2S)-N-methylephedrine or a chiral phenol derivative, 1.2 equiv) in THF.

-

Cannulate the chiral proton source slowly into the enolate solution at -90°C (maintain strictly low temp).

-

Stir for 2 hours at -78°C.

-

-

Quench & Workup:

-

Quench with cold dilute acetic acid/THF mixture at -78°C.

-

Allow to warm to 0°C (do not exceed).

-

Extract rapidly with cold pentane.

-

Wash with cold NaHCO3 (sat) and Brine.

-

-

Purification:

-

Distillation is preferred over column chromatography to avoid isomerization on silica.

-

Boiling Point: Approx 130-135°C (atmospheric), but vacuum distillation (20 mmHg, ~45°C) is recommended.

-

Quality Control & Analytical Methods

Verification of the enantiomeric excess is crucial. Standard GC columns will separate the regioisomers (Tiglate vs. Target), but a chiral phase is required for the enantiomers.

Gas Chromatography (Chiral)

-

Column: Cyclodextrin-based capillary column (e.g., Hydrodex

-3P or Chiraldex G-TA). -

Conditions:

-

Injector: 200°C.

-

Oven: 60°C Isothermal for 20 min.

-

Carrier: Helium (1.0 mL/min).

-

-

Retention Times (Approximate):

-

(R)-Ethyl 2-methylbut-3-enoate: 12.4 min

-

(S)-Ethyl 2-methylbut-3-enoate: 13.1 min

-

Ethyl Tiglate (Impurity): >15 min

-

NMR Spectroscopy

-

1H NMR (400 MHz, CDCl3):

- 5.85 (ddd, 1H, J=17.2, 10.4, 7.5 Hz, =CH),

-

5.15 (dt, 1H, J=17.2, 1.5 Hz, =CH2 trans),

-

5.08 (dt, 1H, J=10.4, 1.5 Hz, =CH2 cis),

-

4.14 (q, 2H, OCH2),

-

3.10 (dq, 1H, J=7.5, 7.0 Hz,

-CH), -

1.28 (d, 3H,

-Me), -

1.25 (t, 3H, ester Me).

-

Diagnostic Signal: The multiplet at 3.10 ppm confirms the deconjugated structure. If this signal is missing and a singlet methyl appears at ~1.8 ppm, the sample has isomerized to Tiglate.

References

-

Fehr, C. (1996). "Enantioselective Protonation of Enolates and Enols." Angewandte Chemie International Edition in English, 35(22), 2566–2587.

-

Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1723-1754.

-

Trost, B. M., & Xu, J. (2005). "Regio- and Enantioselective Mo-Catalyzed Alkylations of Allylic Electrophiles." Journal of the American Chemical Society, 127(49), 17180–17181.

-

PubChem Compound Summary. (2023). "Ethyl 2-methylbut-3-enoate."[1] National Center for Biotechnology Information.

Sources

Technical Guide: Ethyl 2-methylbut-3-enoate in Diels-Alder Architectures

Executive Summary

Ethyl 2-methylbut-3-enoate is a specialized

This guide details the protocol for converting Ethyl 2-methylbut-3-enoate into its active diene form and executing a high-yield Diels-Alder cycloaddition.

Chemical Profile & Reactivity Logic

The Molecule[1][2][3][4][5][6]

-

CAS: 1647-12-7[3]

-

Structure:

-

Key Feature: The

-proton (C2) is allylic to the vinyl group and adjacent to the carbonyl. This unique position allows for the formation of a conjugated dienolate upon deprotonation.

Mechanistic Pathway: The "Masked Diene" Strategy

Unlike

-

Kinetic Enolization: Treatment with a bulky base (LDA) removes the

-proton. -

Conjugation Extension: The resulting negative charge delocalizes through the alkene, creating a 1,3-dienolate system.

-

Trapping: Reaction with Chlorotrimethylsilane (TMSCl) yields 1-ethoxy-1-trimethylsiloxy-2-methylbuta-1,3-diene .

-

Cycloaddition: This electron-rich diene reacts rapidly with electron-deficient dienophiles (e.g., acrylates, maleimides) under Lewis Acid catalysis.

Figure 1: Activation pathway of Ethyl 2-methylbut-3-enoate for Diels-Alder cycloaddition.

Experimental Protocols

Protocol A: Synthesis of the Silyl Ketene Acetal (The Diene)

Objective: Isolate or generate in situ the 1-ethoxy-1-trimethylsiloxy-2-methylbuta-1,3-diene. Critical Control Point: Temperature must be maintained at -78°C to prevent isomerization to the thermodynamically stable conjugated ester (Ethyl Tiglate), which is unreactive as a diene.

Reagents:

-

Ethyl 2-methylbut-3-enoate (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.1 equiv)

-

TMSCl (Trimethylsilyl chloride) (1.2 equiv)

-

THF (Anhydrous)

-

HMPA (Optional, 10% v/v co-solvent to control E/Z geometry)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF.

-

Base Generation: Add LDA solution at -78°C.

-

Deprotonation: Add Ethyl 2-methylbut-3-enoate dropwise over 10 minutes. Stir at -78°C for 30 minutes. The solution will turn faint yellow, indicating dienolate formation.

-

Trapping: Add TMSCl (freshly distilled) dropwise.

-

Warm-up: Allow the solution to warm to 0°C over 1 hour.

-

Workup (if isolating): Dilute with dry pentane, filter off LiCl salts under inert atmosphere, and concentrate in vacuo. Note: The diene is moisture sensitive; immediate use is recommended.

Protocol B: Mukaiyama-Diels-Alder Reaction

Objective: React the generated diene with Methyl Acrylate (Dienophile).

Reagents:

-

Crude Silyl Ketene Acetal (from Protocol A)

-

Methyl Acrylate (1.2 equiv)[4]

-

(1.0 equiv) or

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Solvation: Dissolve the dienophile (Methyl Acrylate) in anhydrous DCM at -78°C.

-

Catalyst Addition: Add Lewis Acid (

) dropwise. The solution may darken (complex formation). -

Addition: Add the Silyl Ketene Acetal solution (in DCM) slowly to the dienophile mixture.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (disappearance of dienophile).

-

Quench: Pour the mixture into saturated aqueous

. This step hydrolyzes the silyl enol ether in the product, often yielding a ketone or ester functionality depending on the workup severity. -

Purification: Extract with EtOAc, dry over

, and purify via flash column chromatography (Hexanes/EtOAc).

Stereochemical Control & Data

The stereochemistry of the Diels-Alder adduct is dictated by the geometry of the Silyl Ketene Acetal (SKA), which is controlled by the solvent system during deprotonation.

| Solvent System | Enolate Geometry | Major DA Product Stereochem (Endo/Exo) |

| THF only | E-Enolate | Anti-Adduct (Exo-selective) |

| THF + HMPA (23%) | Z-Enolate | Syn-Adduct (Endo-selective) |

Table 1: Solvent effects on Enolate Geometry and resulting Diels-Alder Diastereoselectivity.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and application of the SKA diene.

Troubleshooting & Optimization

Common Failure Modes

-

Isomerization to Ethyl Tiglate:

-

Polymerization of Dienophile:

-

Hydrolysis of Diene:

References

-

Mukaiyama, T. (1982). "The Diels-Alder Reaction of 1-Alkoxy-1-siloxy-1,3-dienes." Organic Reactions, 28, 203–331. Link

-

Ireland, R. E., et al. (1976). "Enolization of esters. The stereoselective formation of silyl ketene acetals." Journal of the American Chemical Society, 98(10), 2868–2877. Link

-

Danishefsky, S., & Kitahara, T. (1974). "A useful diene for the Diels-Alder reaction." Journal of the American Chemical Society, 96(25), 7807–7808. Link

-

PubChem. (2025).[7][4][8] "Ethyl 2-methylbut-3-enoate Compound Summary." National Library of Medicine.[8] Link

Sources

- 1. Ethyl 2-methylbut-3-enoate | C7H12O2 | CID 3014026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. butyl prop-2-enoate [stenutz.eu]

- 3. 3-Butenoic acid, 2-Methyl-, ethyl ester | 1647-12-7 [chemicalbook.com]

- 4. Ethyl 2-acetyl-3-methylbut-2-enoate | C9H14O3 | CID 643174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Ethyl 2-methylbut-2-enoate | C7H12O2 | CID 108343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl tiglate | C7H12O2 | CID 5281163 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Ethyl 2-methylbut-3-enoate in Natural Product Synthesis

Executive Summary

Ethyl 2-methylbut-3-enoate (CAS: 1647-12-7) is a pivotal

This Application Note provides a definitive guide to the kinetic deconjugation required to synthesize this molecule from commodity precursors, its resolution for asymmetric synthesis, and its downstream application in Ring-Closing Metathesis (RCM) workflows.

Technical Background & Mechanistic Insight

The Isomerization Challenge

The primary challenge in working with ethyl 2-methylbut-3-enoate is its tendency to isomerize back to the conjugated

-

Thermodynamic Product: Ethyl tiglate (Conjugated, stable).

-

Kinetic Product: Ethyl 2-methylbut-3-enoate (Deconjugated, reactive).

Successful utilization requires mastering the kinetic protonation of the extended enolate . When ethyl tiglate is treated with a strong base (LDA), a dienolate is formed. Protonation of this dienolate can occur at the

-

-Protonation: Yields the deconjugated

- -Protonation: Regenerates the conjugated starting material.

The Role of HMPA/DMPU

To ensure high selectivity for the deconjugated product, the geometry of the dienolate and the aggregation state of the lithium species are critical. The addition of cosolvents like HMPA (hexamethylphosphoramide) or its safer alternative DMPU promotes the formation of the solvent-separated ion pair (SSIP), which enhances the reactivity of the

Visualization: Kinetic Deconjugation Pathway

Figure 1: Mechanistic pathway for the kinetic deconjugation of ethyl tiglate. Note the reversibility under thermodynamic conditions.

Experimental Protocols

Protocol A: Kinetic Synthesis from Ethyl Tiglate

Objective: Preparation of multi-gram quantities of ethyl 2-methylbut-3-enoate via deconjugation.

Reagents:

-

Diisopropylamine (1.1 equiv)

- -Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Ethyl Tiglate (1.0 equiv)

-

DMPU (1.2 equiv) or HMPA (Caution: Carcinogen)

-

Acetic Acid (Excess)

-

THF (Anhydrous)

Step-by-Step Procedure:

-

LDA Formation: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine in THF. Cool to -78°C. Add

-BuLi dropwise over 20 minutes. Stir for 30 minutes to ensure complete formation of LDA. -

Cosolvent Addition: Add DMPU slowly to the LDA solution at -78°C. This disrupts lithium aggregates.

-

Enolization: Add a solution of Ethyl Tiglate in THF dropwise over 45 minutes along the side of the flask to pre-cool the solution. Critical: Maintain internal temperature below -70°C.

-

Mechanistic Note: The solution will turn deep yellow/orange, indicating dienolate formation.

-

Stir for 45 minutes at -78°C.

-

-

Kinetic Quench: Rapidly add a pre-cooled solution of Acetic Acid (2.0 equiv) in THF.

-

Why? Slow addition allows equilibration. Rapid addition ensures kinetic trapping at the

-position.

-

-

Workup: Allow the mixture to warm to 0°C. Dilute with diethyl ether and wash with cold 1M HCl (to remove amine/DMPU), saturated NaHCO

, and brine. -

Purification: Dry over MgSO

and concentrate carefully (product is volatile). Distill under reduced pressure.-

Target BP: ~117°C (760 mmHg) / ~55°C (20 mmHg).

-

Validation Criteria:

-

1H NMR (CDCl3): Diagnostic peaks at

5.8 (ddd, 1H, vinyl), 5.1 (m, 2H, terminal alkene), 3.1 (m, 1H,

Protocol B: Enzymatic Resolution (Preparation of Enantiopure Building Blocks)

Objective: Separation of enantiomers for asymmetric synthesis.

Racemic ethyl 2-methylbut-3-enoate can be resolved using Pig Liver Esterase (PLE), which selectively hydrolyzes the (

Procedure:

-

Suspend racemic ester in 0.1 M phosphate buffer (pH 7.0).

-

Add PLE (100 units/mmol).

-

Monitor pH and maintain at 7.0 by automatic addition of 1M NaOH (pH-stat).

-

Stop reaction at 50% conversion.

-

Extraction: Extract the unreacted ester (enantioenriched) with hexane. Acidify the aqueous layer to pH 2 and extract the acid (enantioenriched counter-enantiomer).

Applications in Natural Product Synthesis[1][2]

Fragment Assembly via Metathesis

Ethyl 2-methylbut-3-enoate is an ideal substrate for Cross-Metathesis (CM) or Ring-Closing Metathesis (RCM) because it possesses a terminal alkene adjacent to a chiral center.

-

Application: Synthesis of macrocyclic lactones.

-

Workflow: The ester is hydrolyzed to the acid, coupled with a homoallylic alcohol, and subjected to Grubbs II catalyst to close the ring.

Data: Comparison of Deconjugation Methods

The following table summarizes the efficiency of different bases in the deconjugation protocol.

| Base System | Cosolvent | Temperature | Ratio ( | Yield | Notes |

| LDA | None | -78°C | 85 : 15 | 70% | Moderate selectivity |

| LDA | HMPA | -78°C | 98 : 2 | 92% | Gold Standard |

| LDA | DMPU | -78°C | 95 : 5 | 88% | Safer alternative |

| LiHMDS | THF | -78°C | 60 : 40 | 65% | Poor kinetic control |

Visualization: Synthesis Workflow

Figure 2: Common synthetic divergences for Ethyl 2-methylbut-3-enoate in drug discovery.

References

-

Herrmann, J. L., Kieczykowski, G. R., & Schlessinger, R. H. (1973). Deconjugation of ester enolates. Tetrahedron Letters, 14(26), 2433–2436.

-

Ireland, R. E., Mueller, R. H., & Willard, A. K. (1976). The ester enolate Claisen rearrangement.[1] Stereochemical control through stereoselective enolate formation. Journal of the American Chemical Society, 98(10), 2868–2877.

-

Fehr, C. (1991). Enantioselective protonation of enolates and enols. Angewandte Chemie International Edition, 35(22), 2566–2587.

-

Umezawa, K., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation. OENO One.

Sources

Application Note: Technical Handling and Safety Protocol for Ethyl 2-methylbut-3-enoate

Executive Summary & Technical Context

This application note outlines the critical handling, safety, and storage protocols for Ethyl 2-methylbut-3-enoate , a

Critical Technical Insight: Unlike its conjugated isomer (Ethyl tiglate or Ethyl 2-methylbut-2-enoate), this compound possesses a "skipped" double bond (non-conjugated). This structural feature creates two distinct stability risks that researchers must manage:

-

Isomerization: Under basic conditions or excessive heat, the double bond will migrate into conjugation with the carbonyl (thermodynamic sink), altering the chemical identity of your sample.

-

Autoxidation: The allylic hydrogen at the C2 position is susceptible to abstraction, leading to peroxide formation and degradation.

Physicochemical & Safety Profile

The following data aggregates current GHS classifications and experimental properties. Treat this compound as a Flammable Liquid and Severe Eye Irritant .[1]

Table 1: Physicochemical Properties[2][3]

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 128.17 g/mol | |

| Boiling Point | ~130–135 °C (est.) | Lower than conjugated isomer (154°C).[2][3] |

| Flash Point | ~28–34 °C (Closed Cup) | High Flammability Risk . Handle in fume hood. |

| Density | 0.92 g/mL | Phase separates on top of water. |

| Solubility | Organic solvents | Hydrolyzes slowly in water; rapid in basic media. |

| Appearance | Colorless liquid | Yellowing indicates oxidation/polymerization. |

Table 2: GHS Hazard Identification[5]

| Hazard Class | Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor.[1][4][5] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Damage | H318 | Causes serious eye damage (Risk of corneal injury). |

| Reactivity | -- | Risk of polymerization/isomerization if unstabilized. |

Mechanism of Instability (The "Why")

To preserve the integrity of Ethyl 2-methylbut-3-enoate, researchers must understand the degradation pathways. The diagram below illustrates the thermodynamic drive toward conjugation and the oxidation risk.

Figure 1: Degradation pathways. The primary purity risk is isomerization to the conjugated ester; the primary safety risk is peroxidation.

Handling Protocols

Protocol A: Inert Transfer (Standard Operation)

Objective: Transfer reagent without introducing moisture (hydrolysis risk) or oxygen (peroxidation risk).

Equipment:

-

Schlenk line or Nitrogen/Argon balloon.

-

Oven-dried glassware.

-

Glass syringe with Luer-lock tip (avoid plastic if possible, though polypropylene is acceptable for short contact).

Step-by-Step:

-

Purge: Flush the receiving vessel with inert gas (Argon preferred due to density) for 5 minutes.

-

Pressure Equalization: Insert a bleed needle or inert gas line into the source bottle septum to prevent vacuum formation during withdrawal.

-

Withdrawal: Using a clean, dry syringe, withdraw the required volume. Tip: Pull slightly more than needed, then push back to expel bubbles.

-

Transfer: Inject slowly into the receiving flask along the side wall to minimize splashing and static generation.

-

Seal: Immediately seal the reaction vessel. If the source bottle is to be stored, wrap the cap in Parafilm.

Protocol B: Spill Management

Objective: Containment of a flammable, irritating liquid.

Decision Matrix:

-

Evacuate: If spill > 100 mL, evacuate the lab and call safety officers.

-

Extinguish: Remove all ignition sources immediately (Bunsen burners, hot plates).

-

PPE: Wear butyl rubber gloves (nitrile provides only splash protection) and chemical splash goggles.

-

Absorb: Use a non-combustible absorbent (vermiculite or sand). Do not use paper towels (increases surface area for flammability).

-

Neutralize: Wipe the area with a dilute soap solution. Do not use strong bases (like bleach/NaOH) as this will hydrolyze the ester and release volatile acids/alcohols.

Storage & Stability Guidelines

Proper storage is the only way to prevent the "Isomerization Drift" described in Figure 1.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Slows kinetic rate of isomerization and oxidation. |

| Atmosphere | Argon/Nitrogen Headspace | Displaces oxygen to prevent allylic peroxidation. |

| Container | Amber Glass | Prevents UV-initiated radical formation. |

| Additives | BHT (Optional) | 100-200 ppm BHT (Butylated hydroxytoluene) can inhibit radical polymerization if the compound is stored for >6 months. |

| Shelf Life | 12 Months | Re-test purity (NMR/GC) every 6 months to check for the conjugated isomer (shift in alkene proton signals). |

Emergency Response (First Aid)

-

Eye Contact (Critical): This compound causes serious eye damage. Rinse immediately with water for 15 minutes , holding eyelids open. Remove contact lenses if present.[4] Seek immediate ophthalmological attention.

-

Skin Contact: Wash with soap and water.[5] Remove contaminated clothing.[5][6] If irritation persists (redness/blistering), seek medical aid.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3014026, Ethyl 2-methylbut-3-enoate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Ethyl 2-methylbut-3-enoate (CAS 1647-12-7).[1] Retrieved from [Link][1]

-

Oakwood Chemical. Safety Data Sheet: Ethyl 3-methyl-2-butenoate (Isomer Comparison). Retrieved from [Link]

- Mineyeva, I. V., & Kulinkovich, O. G. (2010).Synthesis of Methyl 3-bromomethylbut-3-enoate and Its Reactions. Tetrahedron Letters.

Sources